1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene
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Overview
Description
Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro-: is a chemical compound characterized by the presence of two nitro groups and two isopropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- typically involves the nitration of a precursor compound, such as 1,5-bis(1-methylethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- may involve large-scale nitration reactors equipped with temperature control and efficient mixing systems. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Formation of 1,5-bis(1-methylethoxy)-2,4-diaminobenzene.
Substitution: Formation of derivatives with different functional groups replacing the isopropoxy groups.
Scientific Research Applications
Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular components, such as enzymes or receptors, through its nitro and isopropoxy groups. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(1-methylethoxy)naphthalene
- Hexamethylbenzene
- 1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene
Uniqueness
Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- is unique due to the specific arrangement of its nitro and isopropoxy groups on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
100255-05-8 |
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Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,5-dinitro-2,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16N2O6/c1-7(2)19-11-6-12(20-8(3)4)10(14(17)18)5-9(11)13(15)16/h5-8H,1-4H3 |
InChI Key |
ZNAVGLFYAVQMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(C)C |
Origin of Product |
United States |
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